1-methyl-N,N'-bis(3-methylphenyl)-1H-pyrazole-3,5-dicarboxamide
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Overview
Description
1-METHYL-N~3~,N~5~-BIS(3-METHYLPHENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N~3~,N~5~-BIS(3-METHYLPHENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methyl group: Methylation of the pyrazole core can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the carboxamide groups: The carboxamide groups can be introduced through the reaction of the pyrazole derivative with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N~3~,N~5~-BIS(3-METHYLPHENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its anti-inflammatory or anticancer properties.
Industry: As a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-METHYL-N~3~,N~5~-BIS(3-METHYLPHENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-METHYL-N~3~,N~5~-BIS(4-METHYLPHENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE
- 1-METHYL-N~3~,N~5~-BIS(2-METHYLPHENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Uniqueness
1-METHYL-N~3~,N~5~-BIS(3-METHYLPHENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-methyl-3-N,5-N-bis(3-methylphenyl)pyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-13-6-4-8-15(10-13)21-19(25)17-12-18(24(3)23-17)20(26)22-16-9-5-7-14(2)11-16/h4-12H,1-3H3,(H,21,25)(H,22,26) |
InChI Key |
IXLUNVIIRKTKFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=NN2C)C(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
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